molecular formula C14H13N B2545713 4-(1-Phenylethenyl)aniline CAS No. 46407-51-6

4-(1-Phenylethenyl)aniline

Cat. No.: B2545713
CAS No.: 46407-51-6
M. Wt: 195.265
InChI Key: FWBQFHLQLUIRDP-UHFFFAOYSA-N
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Description

4-(1-Phenylethenyl)aniline, also known as 4-(1-Phenylethenyl)benzenamine, is an organic compound with the molecular formula C14H13N. It consists of an aniline group substituted with a phenylethenyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-bromoaniline with styrene in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-bromoaniline is reacted with phenylboronic acid in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenylethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Phenylethenyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Phenylethenyl)aniline involves its interaction with various molecular targets and pathways. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The phenylethenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Vinylaniline: Similar structure but lacks the phenyl group on the ethenyl moiety.

    4-(2-Phenylethenyl)aniline: Similar structure with a different position of the double bond.

    4-(1-Methyl-1-phenylethyl)aniline: Contains a methyl group on the phenylethyl moiety.

Uniqueness

4-(1-Phenylethenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(1-phenylethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBQFHLQLUIRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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